4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one
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Overview
Description
4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one, also known as CTK7A, is a synthetic coumarin derivative that has been studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . For example, certain derivatives were found to be active against human lung cancer A549, breast cancer MCF7, and colon adenocarcinoma HT-29 cells .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . For instance, (E)-4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives were reported as new HIV inhibitors .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This makes them potentially useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This makes them potentially useful in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been reported to have antidiabetic activity . This makes them potentially useful in the management of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-18-12-6-2-4-8-16(12)26-19(23)17(18)14(10-21(24)25)13-9-20-15-7-3-1-5-11(13)15/h1-9,14,20,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXIFJBIZVTSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=C(C4=CC=CC=C4OC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one |
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